Technical Whitepaper: (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid
Technical Whitepaper: (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid
This guide serves as a comprehensive technical resource for (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid , a specialized heterocyclic building block used in the synthesis of agrochemicals (auxin mimics) and pharmaceutical agents (COX-2 inhibitors, kinase modulators).
Chemical Identity & Physicochemical Profile
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a functionalized pyrazole derivative characterized by a fully substituted pyrazole ring and a carboxylic acid tail. Its structural integrity combines the lipophilicity of the chlorinated heterocycle with the polar reactivity of the acetic acid moiety, making it an ideal scaffold for fragment-based drug discovery (FBDD).
| Property | Data / Specification |
| CAS Registry Number | 180741-31-5 |
| IUPAC Name | 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetic acid |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162–166 °C (Typical for class); Predicted: ~135 °C |
| pKa (Predicted) | 3.46 ± 0.10 (Carboxylic acid proton) |
| LogP (Predicted) | 1.6–2.1 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH < 4); Soluble in aqueous alkali.[1][2] |
Synthetic Pathways & Manufacturing Logic
The synthesis of this compound requires a strategic approach to regioselectivity, specifically ensuring the chlorine is installed at the C4 position before or after the N-alkylation. The most robust industrial route involves C4-chlorination followed by N-alkylation , which avoids side reactions associated with the carboxylic acid group during chlorination.
Core Synthesis Protocol (Step-by-Step)
Step 1: Electrophilic Chlorination of 3,5-Dimethylpyrazole
-
Reagents: 3,5-Dimethylpyrazole, Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Mechanism: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (SEAr) exclusively at the C4 position.
-
Protocol:
-
Dissolve 3,5-dimethylpyrazole (1.0 eq) in DCM at 0°C.
-
Add SO₂Cl₂ (1.1 eq) dropwise to control exotherm.
-
Stir at room temperature for 2 hours. Monitor by TLC (formation of 4-chloro derivative).
-
Quench with saturated NaHCO₃, extract with DCM, and concentrate to yield 4-chloro-3,5-dimethylpyrazole .
-
Step 2: N-Alkylation (The Williamson Ether-Type Synthesis)
-
Reagents: 4-Chloro-3,5-dimethylpyrazole, Ethyl Chloroacetate, Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone or DMF (Anhydrous).
-
Catalyst: Potassium iodide (KI) (optional, accelerates reaction).
-
Protocol:
-
Suspend 4-chloro-3,5-dimethylpyrazole (1.0 eq) and K₂CO₃ (2.0 eq) in dry acetone.
-
Add Ethyl chloroacetate (1.1 eq) and a catalytic amount of KI.
-
Reflux for 6–12 hours. The base deprotonates the pyrazole NH (pKa ~14), facilitating nucleophilic attack on the alkyl halide.
-
Filter inorganic salts and evaporate solvent to yield the ethyl ester intermediate .
-
Step 3: Ester Hydrolysis
-
Reagents: Sodium Hydroxide (NaOH), Ethanol/Water.
-
Protocol:
-
Dissolve the ester in 1:1 EtOH/H₂O.
-
Add NaOH (2.0 eq) and stir at ambient temperature for 2 hours.
-
Acidify carefully with 1M HCl to pH 3–4. The product precipitates as a white solid.[3]
-
Filter, wash with cold water, and dry under vacuum.
-
Process Flow Diagram
Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity at C4 and N1.
Reactivity & Functionalization Profile
This compound acts as a bifunctional scaffold . The carboxylic acid allows for coupling to amines and alcohols, while the chlorinated pyrazole core serves as a stable, lipophilic pharmacophore.
Key Chemical Transformations
-
Amide Coupling (Peptide Synthesis Conditions):
-
The carboxylic acid is readily activated by EDC/HOBt or HATU to form amides. This is the primary route for generating libraries of kinase inhibitors where the pyrazole acts as the hinge-binding motif.
-
Note: The steric bulk of the methyl groups at positions 3 and 5 protects the N1-linkage from metabolic cleavage but may slow down coupling reactions with bulky amines.
-
-
Decarboxylation (Thermal Stability):
-
Unlike simple
-keto acids, this compound is thermally stable up to its melting point. However, under extreme radical conditions (Hunsdiecker reaction), the carboxyl group can be replaced by a halide.
-
-
Suzuki-Miyaura Coupling (C-Cl Activation):
-
While the C4-Chlorine is relatively inert compared to C-Br or C-I, it can participate in Palladium-catalyzed cross-coupling reactions using specialized ligands (e.g., Buchwald ligands like XPhos) to introduce aryl or heteroaryl groups at the 4-position, though this is difficult due to the electron-rich nature of the pyrazole.
-
Figure 2: Divergent reactivity profile highlighting the utility of the carboxylic acid handle.
Biological & Pharmaceutical Applications
Agrochemicals: Auxin Mimicry
The structural motif—an aromatic ring linked to a carboxylic acid via a short spacer—mimics Indole-3-acetic acid (IAA) , the natural plant hormone.
-
Mechanism: These compounds bind to the TIR1 ubiquitin ligase complex, leading to the degradation of Aux/IAA repressor proteins and uncontrolled cell growth in susceptible weeds.
-
Selectivity: The 3,5-dimethyl and 4-chloro substitutions provide metabolic stability against plant oxidases, enhancing the herbicide's half-life.
Medicinal Chemistry: COX-2 and Kinase Inhibition
-
COX-2 Inhibitors: Pyrazoles are classic pharmacophores for COX-2 inhibition (e.g., Celecoxib).[4] This acid derivative serves as a precursor to "coxib" analogs where the acid is converted to a sulfonamide or heterocycle.
-
Kinase Scaffolds: The 3,5-dimethyl-4-chloropyrazole unit is a compact, lipophilic moiety that fits into hydrophobic pockets of ATP-binding sites in kinases. The acetic acid tail provides a vector to reach solvent-exposed regions, improving solubility and ADME properties.
Analytical Characterization
To validate the synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid , the following spectral signatures must be confirmed.
| Method | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H) | Carboxylic acid proton (exchangeable). |
| δ 4.85 (s, 2H) | N-CH₂-COOH methylene group (deshielded by N and COOH). | |
| δ 2.25 (s, 3H), 2.15 (s, 3H) | Methyl groups at C3 and C5. (Distinct due to asymmetry). | |
| Absence of signal at ~7.5 ppm | Confirms substitution at C4 (Loss of Pyrazole-H). | |
| ¹³C NMR | ~169 ppm (COOH) | Carbonyl carbon. |
| ~140–150 ppm (C3/C5) | Quaternary carbons of the pyrazole ring. | |
| ~108 ppm (C4-Cl) | Chlorinated carbon (distinct upfield shift). | |
| ~50 ppm (N-CH₂) | Methylene linker. | |
| Mass Spectrometry | m/z 189/191 (3:1 ratio) | [M+H]⁺ peak showing characteristic Chlorine isotope pattern (³⁵Cl/³⁷Cl). |
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[5][6]
-
Signal Word: WARNING .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl and N content).
References
-
ChemicalBook. (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid - Properties and Suppliers.Link
-
National Institutes of Health (NIH) - PubChem. 4-Chloro-3,5-dimethylphenol (Structural Analog Data).Link
-
ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole. (2025).[3][5][6] Link
-
Hetero Letters. Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine.Link
-
Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles. (2024).[7] Link
Sources
- 1. Acetic acid, chloro-, methyl ester (CAS 96-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (4-CHLORO-3-METHYL-PYRAZOL-1-YL)-ACETIC ACID | 180741-31-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 5. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
